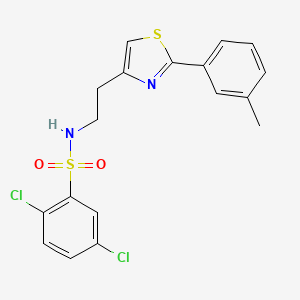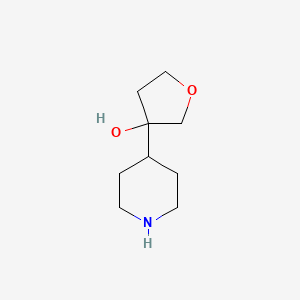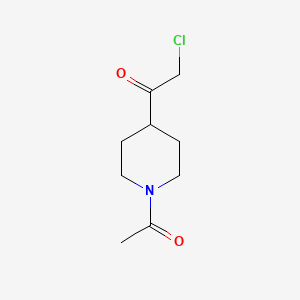
1-(1-Acetylpiperidin-4-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Acetylpiperidin-4-yl)-2-chloroethanone” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing the piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of “this compound” is C9H15NO2 . It has an average mass of 169.221 Da and a monoisotopic mass of 169.110275 Da .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . They play a significant role in the pharmaceutical industry .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It has a molar refractivity of 45.0±0.3 cm3 and a molar volume of 160.0±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Characteristics
Poly(amido-amine) Polymers
Research has developed polymers carrying primary amino groups as side substituents through the polyaddition process. These polymers demonstrate potential as nonviral vectors for drug delivery, showcasing the ability to be modified for carrying carboxylated drugs and for labeling with fluorescent probes commonly used in protein studies (Malgesini et al., 2003).
Friedel-Crafts Acetylation Mechanism
In situ infrared spectroscopic studies have shown that the mechanism of the Friedel-Crafts acetylation of benzene, a process relevant to synthesizing various chemical compounds, remains consistent across different solvents. This insight is crucial for understanding the chemical reactions involving acetyl groups and their intermediates (Csihony et al., 2001).
Novel Pyridine Derivatives
A series of new pyridine and fused pyridine derivatives demonstrate the versatility of starting materials like hydrazinyl pyridine-carbonitrile for synthesizing compounds with potential antimicrobial and antioxidant activities. This highlights the role of chloroacetyl and similar compounds in creating biologically active molecules (Flefel et al., 2018).
Environmental and Biological Applications
Bioremediation of Chlorinated Compounds
Studies on microbial consortia in microbial fuel cells (MFCs) show effective degradation of chlorinated compounds like 1,2-dichloroethane, suggesting the potential of biotechnological approaches in contaminant removal from water sources (Pham et al., 2009).
Neuroprotective Effects of Compounds
Chlorogenic acid, a component found in many plants, has demonstrated significant neuroprotective effects against cognitive impairments in animal models. This research underlines the therapeutic potential of naturally occurring and synthetically modifiable compounds in treating neurological conditions (Kwon et al., 2010).
Safety and Hazards
Orientations Futures
Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-2-chloroethanone”, are among the most important synthetic fragments for designing drugs . Future research will likely focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety will continue to be an important area of study .
Propriétés
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-7(12)11-4-2-8(3-5-11)9(13)6-10/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHJQUDYTRHOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

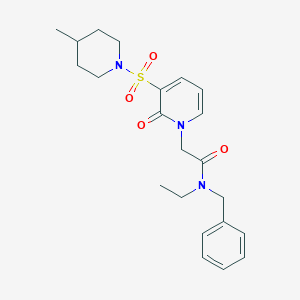
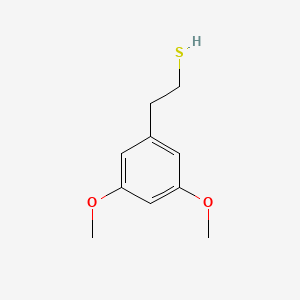

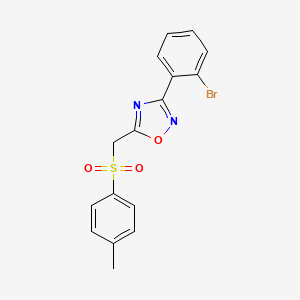
![N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2933528.png)

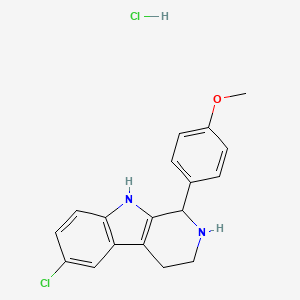


![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2933535.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2933536.png)
